molecular formula C9H6ClF3O3 B1319565 3-Chloro-4-(trifluoromethoxy)phenylacetic acid CAS No. 1017779-77-9

3-Chloro-4-(trifluoromethoxy)phenylacetic acid

Cat. No. B1319565
CAS RN: 1017779-77-9
M. Wt: 254.59 g/mol
InChI Key: MYYLIFIHZIRCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Chloro-4-(trifluoromethoxy)phenylacetic acid” is a chemical compound with the CAS Number: 1017779-77-9 . It has a molecular weight of 254.59 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI Code for “3-Chloro-4-(trifluoromethoxy)phenylacetic acid” is 1S/C9H6ClF3O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-Chloro-4-(trifluoromethoxy)phenylacetic acid” is a solid compound . It is stored at ambient temperature .

Scientific Research Applications

Synthesis of PPARγ/δ Dual Agonists

3-Chloro-4-(trifluoromethoxy)phenylacetic acid: is used as an intermediate in the synthesis of PPARγ/δ dual agonists . These agonists are significant in the study of metabolic disorders, including diabetes and obesity. The compound’s role in facilitating solid-phase parallel synthesis allows for the efficient production of these therapeutically relevant molecules.

Development of A2B Adenosine Receptor Antagonists

The compound serves as a precursor in preparing heterocyclic xanthine derivatives, which act as highly potent and selective human A2B adenosine receptor antagonists . These antagonists have potential applications in treating conditions like asthma, myocardial ischemia, and other inflammatory diseases.

Steroid Sulfatase Inhibition

In the field of cancer research, particularly breast cancer, 3-Chloro-4-(trifluoromethoxy)phenylacetic acid is utilized in the development of new compounds that inhibit steroid sulfatase . These inhibitors are crucial as they can potentially reduce the levels of circulating estrogens, which are a known risk factor for breast cancer.

Trifluoromethoxylation Reagents

The trifluoromethoxy group is a novel moiety with unique features, making it valuable in various fields. The compound is involved in the creation of innovative reagents that facilitate trifluoromethoxylation reactions, making CF3O-containing compounds more accessible .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-[3-chloro-4-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYLIFIHZIRCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(trifluoromethoxy)phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.